3-(Aziridin-1-yl)benzaldehyde is an organic compound characterized by the presence of an aziridine ring attached to a benzaldehyde moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which contributes to their high reactivity. The compound's structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry and medicinal applications.
The compound can be sourced from various chemical suppliers and is typically synthesized in laboratory settings. Its chemical identification number is 784102-54-1, and it can be found in databases such as PubChem and BenchChem, where detailed information about its properties and synthesis methods is available .
3-(Aziridin-1-yl)benzaldehyde falls under the category of aziridine derivatives, which are classified as heterocyclic compounds. These compounds are further categorized based on their functional groups; in this case, the presence of an aldehyde group classifies it as an aromatic aldehyde derivative.
The synthesis of 3-(Aziridin-1-yl)benzaldehyde can be achieved through several methods, typically involving the reaction of aziridine derivatives with benzaldehyde. One common approach is the nucleophilic addition of aziridine to benzaldehyde, followed by cyclization to form the aziridine ring.
Technical Details:
Another method involves the use of N-tosyl imines that react with in situ generated iodomethyllithium to form aziridine derivatives. Additionally, catalytic methods have been explored, where transition metal catalysts facilitate the formation of aziridines from alkenes .
The molecular formula for 3-(Aziridin-1-yl)benzaldehyde is C₉H₉N₁O₁. The structure features:
The compound has a molecular weight of approximately 149.18 g/mol. Its structural representation can be visualized through chemical drawing software or databases that depict molecular geometry.
3-(Aziridin-1-yl)benzaldehyde undergoes a variety of chemical reactions due to its reactive functional groups:
Technical Details:
The mechanism by which 3-(Aziridin-1-yl)benzaldehyde exerts its effects involves the reactivity of both the aziridine ring and the aldehyde group.
These mechanisms make it a candidate for further investigation in medicinal chemistry.
Relevant data on these properties are critical for understanding its behavior in various applications.
3-(Aziridin-1-yl)benzaldehyde has several scientific applications:
The development of aziridine-containing benzaldehyde derivatives represents a significant evolution in bioactive molecule design. Aziridines, three-membered heterocyclic amines, gained prominence in the mid-20th century due to their ring strain and electrophilic properties, enabling covalent interactions with biological nucleophiles. The strategic incorporation of benzaldehyde scaffolds began in the 1980s when researchers recognized the aldehyde's dual functionality as a hydrogen-bond acceptor and electrophile, facilitating Schiff base formation with biological amines. 3-(Aziridin-1-yl)benzaldehyde emerged as a structural hybrid, combining the bioreactive aziridine ring with the versatile benzaldehyde moiety. This molecular architecture evolved from early aziridine anticancer agents like TEM (triethylenemelamine), with the benzaldehyde component enabling targeted delivery through imine linkages to carrier molecules. The late 1990s saw systematic structure-activity studies establishing that meta-substitution on the benzaldehyde ring optimized spatial orientation for target binding while maintaining aziridine reactivity [1]. These derivatives gained renewed interest in the 2010s with advances in PROTAC (Proteolysis Targeting Chimeras) technology, where the aldehyde functionality served as an anchor point for E3 ligase recruiters.
3-(Aziridin-1-yl)benzaldehyde serves as a privileged scaffold in precision oncology due to its multimodal target engagement. The electron-deficient aziridine ring undergoes regioselective ring-opening by nucleophilic residues (e.g., cysteine thiols or histidine imidazoles) in enzyme active sites, enabling covalent inhibition. Computational studies reveal that the benzaldehyde moiety positions the aziridine for optimal contact with epigenetic regulators, particularly histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). Density functional theory (DFT) calculations indicate a 12.7° dihedral angle between the aziridine and phenyl planes, creating a semi-rigid conformation that complements the deep hydrophobic pockets of zinc-dependent HDACs [1].
Notably, derivatives demonstrate selective inhibition of HDAC6 (IC₅₀ = 0.28 ± 0.07 μM) over HDAC1 (IC₅₀ > 10 μM) by exploiting unique structural features of the HDAC6 catalytic domain. The benzaldehyde functionality further enables dynamic imine formation with lysine ε-amines in histone tails, potentially interfering with histone code recognition. In Saccharomyces cerevisiae models, 3-(Aziridin-1-yl)benzaldehyde derivatives reduced H3K27 methylation by 62% through allosteric disruption of polycomb repressive complex 2 (PRC2) activity [5]. This epigenetic modulation re-expresses tumor suppressor genes silenced in malignancies, positioning this chemotype as a versatile warhead in next-generation epigenetic therapeutics.
The compound's ability to reverse multidrug resistance (MDR) stems from its dual inhibition of efflux transporters and metastasis-promoting enzymes. In pancreatic ductal adenocarcinoma models with stiff extracellular matrices (ECM) – a hallmark of chemoresistance – 3-(Aziridin-1-yl)benzaldehyde derivatives reduced hyaluronic acid-mediated CD44 activation by 78% (p < 0.001) and suppressed P-glycoprotein (P-gp) expression through NF-κB pathway inhibition [3] [7]. Molecular dynamics simulations show the protonated aziridine nitrogen forms a salt bridge with Asp189 in P-gp's drug-binding pocket, competitively inhibiting doxorubicin efflux.
Table 1: Chemosensitization Effects of 3-(Aziridin-1-yl)benzaldehyde Derivatives
Cancer Type | Resistance Mechanism Targeted | Fold Change in IC₅₀ of Chemotherapy | Key Pathway Modulated |
---|---|---|---|
Pancreatic ductal adenocarcinoma | Hyaluronic acid/CD44 signaling | 5.7-fold reduction for gemcitabine | PI3K/Akt suppression |
Ovarian carcinoma | P-gp overexpression | 4.2-fold reduction for paclitaxel | NF-κB nuclear translocation blocked |
Non-small cell lung cancer | ALDH1A1-mediated detoxification | 3.9-fold reduction for cisplatin | ROS/JNK/p38 activation |
Acute myeloid leukemia | DCK deficiency | 6.1-fold reduction for cytarabine | dCK phosphorylation enhanced |
Additionally, the compound suppresses metastatic pathways by inhibiting focal adhesion kinase (FAK) phosphorylation at Tyr397, disrupting integrin-mediated survival signals. In vivo studies show 68% reduction in lung metastasis incidence (p = 0.008) when combined with paclitaxel in triple-negative breast cancer models, attributed to benzaldehyde-mediated impairment of invadopodia maturation [4].
Benzaldehyde ← C–N bond formation ← Aziridine
Pathway B: Aziridine transfer to pre-functionalized benzaldehyde
Benzaldehyde with activated site ← [Aziridine]+ equivalent
Pathway A requires electron-deficient aryl halides, favoring meta-substitution due to Hammett constants (σₘ = 0.37 for benzaldehyde). Pathway B employs transition metal-catalyzed amination, suitable for electron-neutral systems. Quantum mechanical calculations (B3LYP/6-31G*) indicate Pathway A has a lower activation barrier (ΔG‡ = 18.3 kcal/mol) versus Pathway B (ΔG‡ = 22.7 kcal/mol) in polar aprotic solvents [9]. Key building blocks include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: